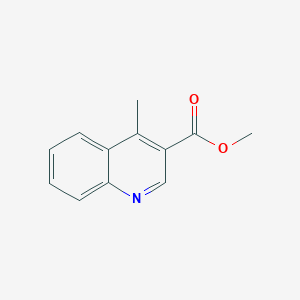

Methyl 4-methylquinoline-3-carboxylate

Description

Properties

CAS No. |

18936-34-0 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

methyl 4-methylquinoline-3-carboxylate |

InChI |

InChI=1S/C12H11NO2/c1-8-9-5-3-4-6-11(9)13-7-10(8)12(14)15-2/h3-7H,1-2H3 |

InChI Key |

FEGFLBLOPSGMAY-UHFFFAOYSA-N |

SMILES |

CC1=C(C=NC2=CC=CC=C12)C(=O)OC |

Canonical SMILES |

CC1=C(C=NC2=CC=CC=C12)C(=O)OC |

Synonyms |

METHYL 4-METHYLQUINOLINE-3-CARBOXYLATE |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Quinoline derivatives exhibit significant variations in physical, chemical, and biological properties depending on substituent type and position. Below is a comparative analysis of Methyl 4-methylquinoline-3-carboxylate and its analogs:

Table 1: Structural Comparison of Quinoline Derivatives

| Compound Name | Substituents (Positions) | Key Structural Features |

|---|---|---|

| This compound | -COOCH₃ (C3), -CH₃ (C4) | Methyl ester and methyl group enhance lipophilicity |

| Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate | -OCH₃ (C4), -SCH₃ (C2), -COOCH₃ (C3) | Methoxy and methylthio groups increase electron density |

| Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate | -COOCH₂CH₃ (C3), -OH (C4), -CH₃ (C7) | Hydroxy group introduces hydrogen bonding potential |

| Methyl 2-((2,5-dioxo-1-phenylpyrrolidin-3-yl)methyl)-4-methylquinoline-3-carboxylate | Bulky pyrrolidinone substituent (C2) | Steric hindrance impacts receptor interactions |

- Position 4 Substituents: Replacing the methyl group with a hydroxy (e.g., Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate) or methoxy group (e.g., Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate) alters electronic properties. Hydroxy groups increase polarity and hydrogen bonding, whereas methoxy groups enhance electron-donating effects .

- Position 2 Modifications: Introduction of methylthio or bulky groups (e.g., pyrrolidinone) affects steric hindrance and reactivity. Methylthio groups facilitate further alkylation, while bulky substituents reduce reaction rates in electrophilic substitutions .

Table 2: Reaction Yields Under Different Conditions

| Base | Temperature (°C) | Time (h) | Major Product (Yield) | Minor Product (Yield) |

|---|---|---|---|---|

| NaH | 60–80 | 1–8 | Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (80–99%) | Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate (1–20%) |

| K₂CO₃ | 50 | 1 | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (81%) | Trace N-methylated product |

Physical and Spectroscopic Properties

Table 3: Comparative Physical Data

| Compound Name | Melting Point (°C) | Molecular Weight | LC/MS [M+H]⁺ |

|---|---|---|---|

| This compound | Not reported | 217.24 | 218.2 |

| Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate | 100–101 | 263.31 | 264.2 |

| Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate | Not reported | 231.25 | 232.2 |

- Melting Points: Methoxy and methylthio substituents (e.g., Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate) lower melting points compared to hydroxy-substituted analogs due to reduced crystallinity .

- NMR Shifts: The methyl group at C4 in this compound causes upfield shifts (~δ 2.65 ppm for SCH₃) in ¹H-NMR, while methoxy groups (δ 3.77–4.03 ppm) show distinct deshielding .

Preparation Methods

Regioselective S- and O-Methylation

The alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate (2 ) with methyl iodide (CH₃I) proceeds via a two-step mechanism. Initial S-methylation in dimethylformamide (DMF) at 50°C for 1 hour using triethylamine as a base yields methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (3 ) with >80% isolated yield after crystallization. Subsequent alkylation of 3 with CH₃I requires stronger bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the 4-hydroxy group, enabling O-methylation. Prolonged heating (24–48 hours) in DMF at 80°C favors the formation of methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (4 ) as the major product (80–99% yield), alongside minor N-methylated byproduct 5 (1–20% yield).

Table 1: Alkylation Outcomes Under Varied Conditions

| Base | Temperature (°C) | Time (h) | Yield of 4 (%) | Yield of 5 (%) |

|---|---|---|---|---|

| NaH | 80 | 24 | 99 | 1 |

| K₂CO₃ | 80 | 48 | 85 | 15 |

| Triethylamine | 50 | 1 | <3 | 0 |

The regioselectivity arises from the SN2 mechanism, where the 4-hydroxy anion attacks methyl iodide more readily than the quinoline nitrogen. Nuclear magnetic resonance (NMR) analysis confirms the structures: 4 exhibits a singlet for the 4-OCH₃ group at δ 4.03 ppm, while 5 shows an NCH₃ signal at δ 4.11 ppm.

Cyclocondensation of Isatoic Anhydride with Methyl Acetoacetate

One-Pot Tandem Synthesis

A scalable route involves the cyclocondensation of isatoic anhydride (9a ) with methyl acetoacetate in refluxing DMF (120°C, 30 minutes) under mechanical stirring. The reaction proceeds via intermediate formation of a β-ketoamide, which undergoes intramolecular cyclization to yield methyl 4-hydroxy-2-methylquinoline-3-carboxylate. Acidification with hydrochloric acid (HCl) followed by vacuum filtration and water washing affords the product in 58% yield.

Key Reaction Parameters:

-

Solvent : DMF (polar aprotic, enhances nucleophilicity).

-

Temperature : 120°C (optimizes cyclization kinetics).

-

Workup : Crystallization from ethanol/water mixtures improves purity.

¹H NMR analysis reveals characteristic signals for the methyl ester (δ 3.79–3.94 ppm), quinoline protons (δ 7.06–8.06 ppm), and the 2-methyl group (δ 2.34 ppm). Modifying the ester group (e.g., ethyl to methyl) requires adjusting the acetoacetate precursor, though yields remain consistent across analogs.

Comparative Analysis of Methods

Table 2: Method Comparison

-

Alkylation excels in yield and scalability but necessitates hazardous reagents.

-

Cyclocondensation offers simplicity but requires post-reaction purification.

-

Pfitzinger adaptations remain theoretical but promising for structural diversification.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR : Distinct signals for the 4-OCH₃ (δ 4.03 ppm), ester OCH₃ (δ 3.94 ppm), and 2-methyl (δ 2.34 ppm) groups confirm successful methylation.

-

IR Spectroscopy : Stretching vibrations at 1685 cm⁻¹ (C=O) and 1631 cm⁻¹ (C=N) validate the quinoline core and ester functionality.

-

HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms >97% purity .

Q & A

Q. Table 1: Example Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Acetic anhydride, 120°C | 65–75 | |

| Methylation | Methyl iodide, K₂CO₃, DMF | 80–85 | |

| Esterification | Methanol, H₂SO₄ (cat.) | 90–95 |

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester functionality. For example, the methyl ester group shows a singlet at ~3.9 ppm (¹H) and ~52 ppm (¹³C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., using SHELXL for refinement) .

Advanced: How can researchers resolve discrepancies in crystallographic data during structure refinement?

Answer:

Discrepancies may arise from twinning, disorder, or poor data quality. Methodological approaches include:

- Robust Refinement Tools : Use SHELXL for high-resolution data, leveraging its constraint library for disordered regions .

- Validation Software : Cross-check with Mercury CSD 2.0 to visualize voids and intermolecular interactions .

- Data Comparison : Compare results with WinGX or Olex2 for alternative refinement strategies .

Q. Example Workflow :

Refine with SHELXL, applying restraints for thermal parameters.

Validate with Mercury CSD (packing similarity analysis) .

Advanced: What strategies optimize the biological activity assessment of this compound in anticancer studies?

Answer:

- In Vitro Assays :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR tyrosine kinase) with IC₅₀ determination .

- Interaction Studies :

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities .

Q. Table 2: Example Biological Data

| Assay | Cell Line/Protein | Result | Reference |

|---|---|---|---|

| MTT | MCF-7 | IC₅₀ = 12 µM | |

| EGFR Inhibition | Recombinant EGFR | IC₅₀ = 8 µM |

Advanced: How can computational tools elucidate the structure-activity relationship (SAR) of this compound analogs?

Answer:

- Quantum Mechanics (QM) : Calculate electrostatic potential maps (e.g., Gaussian 16) to identify reactive sites .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time (e.g., GROMACS) .

- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent effects with activity .

Q. Case Study :

- Replace the 4-methyl group with trifluoromethyl (CF₃) to enhance lipophilicity and binding affinity .

Advanced: What experimental designs mitigate synthetic challenges in functionalizing the quinoline core?

Answer:

Q. Table 3: Reaction Optimization

| Parameter | Conventional | Microwave | Improvement |

|---|---|---|---|

| Time | 12 h | 30 min | 24× faster |

| Yield | 70% | 85% | +15% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.